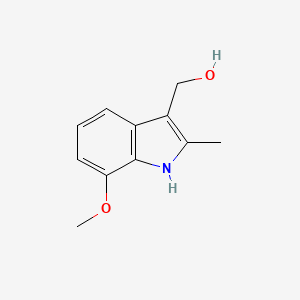

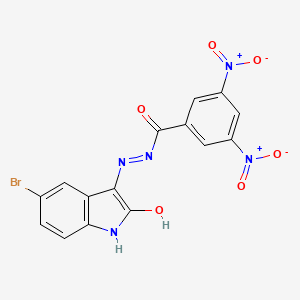

(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [(3,4-dimethylbenzoyl)amino]acetic acid is a rare and unique chemical provided by Sigma-Aldrich for early discovery researchers . It has a linear formula of C11H13NO3 .

Synthesis Analysis

While specific synthesis methods for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” were not found, a related compound, 2-(3,4-Dimethylbenzoyl)benzoic acid, has been shown to react with activated aromatic rings and amines .Molecular Structure Analysis

The molecular structure of [(3,4-dimethylbenzoyl)amino]acetic acid is represented by the linear formula C11H13NO3 . The molecular weight is 207.231 .Chemical Reactions Analysis

The compound 2-(3,4-Dimethylbenzoyl)benzoic acid has been shown to react with activated aromatic rings and amines . It also reacts with the chloride ion to form a reactive species that can react with other nucleophiles such as alkyl halides and amino compounds .Physical And Chemical Properties Analysis

The compound [(3,4-dimethylbenzoyl)amino]acetic acid has a molecular weight of 207.231 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Supramolecular Gelators

“(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” may serve as a low-molecular-weight gelator (LMWG) in the formation of supramolecular gels. These gels are colloidal soft materials that exhibit both liquid-phase flow properties and solid-phase rheological properties. The compound’s ability to self-assemble into nanofibrillar networks could immobilize large volumes of solvent, making it useful in applications ranging from personal care products to polymer nucleation and clarification .

Polymer Nucleation and Clarification

The compound’s derivatives could potentially act as nucleating agents that facilitate the crystallization process in polymers. This application is crucial for improving the clarity and mechanical properties of polymeric materials, which is essential in the production of various consumer goods .

Dental Composites

In dental medicine, “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” could be explored for its potential in creating dental composites. Its structural properties might allow for better manipulation of the material’s aesthetics and durability, which are key factors in dental restorations .

Energy Technology

The compound could be investigated for its use in energy technology applications, particularly in the development of organic solar cells or as a component in battery electrolytes. Its chemical structure may offer advantages in terms of stability and efficiency .

Liquid Crystalline Materials

Due to its molecular structure, “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” might be suitable for the development of liquid crystalline materials. These materials have applications in displays and advanced optics, where control over light polarization and transmission is required .

Environmental Remediation

The compound’s ability to form gels could be utilized in environmental remediation efforts, such as oil spill containment and recovery. Its gelation properties might allow for the efficient encapsulation and removal of pollutants from water bodies .

Safety and Hazards

While specific safety and hazard information for “(Z)-N’-((3,4-dimethylbenzoyl)oxy)picolinimidamide” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 3,4-Dimethylbenzene-1-carbonyl chloride is known to cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract .

Propiedades

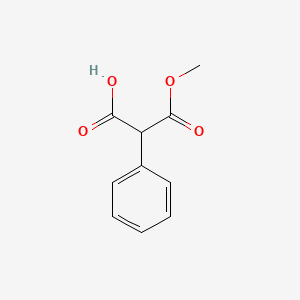

IUPAC Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-6-7-12(9-11(10)2)15(19)20-18-14(16)13-5-3-4-8-17-13/h3-9H,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSWQNIAPMJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-N'-((3,4-dimethylbenzoyl)oxy)picolinimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methoxyethyl)-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2877195.png)

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)